Cas no 2138569-68-1 (3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol)

3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol is a cyclohexanol derivative featuring an imidazole substituent, offering a unique combination of structural and functional properties. The presence of the imidazole ring enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The propyl group contributes to improved lipophilicity, influencing solubility and membrane permeability. This compound’s stereochemistry and functional groups make it a versatile building block for further chemical modifications. Its stability under standard conditions and compatibility with common organic reactions underscore its utility in research and industrial applications, particularly in medicinal chemistry and material science.
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol structure
2138569-68-1 structure
Product name:3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
CAS No:2138569-68-1
MF:C12H20N2O
MW:208.300003051758
CID:6564472
PubChem ID:165872142

3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138569-68-1
    • 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
    • EN300-1159058
    • Inchi: 1S/C12H20N2O/c1-2-3-10-4-5-11(15)8-12(10)14-7-6-13-9-14/h6-7,9-12,15H,2-5,8H2,1H3
    • InChI Key: LCEWQZCTDIQYRB-UHFFFAOYSA-N
    • SMILES: OC1CCC(CCC)C(C1)N1C=NC=C1

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38Ų

3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1159058-0.5g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
0.5g
$905.0 2023-05-26
Enamine
EN300-1159058-1.0g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
1g
$943.0 2023-05-26
Enamine
EN300-1159058-10.0g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
10g
$4052.0 2023-05-26
Enamine
EN300-1159058-2.5g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
2.5g
$1848.0 2023-05-26
Enamine
EN300-1159058-0.05g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
0.05g
$792.0 2023-05-26
Enamine
EN300-1159058-0.25g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
0.25g
$867.0 2023-05-26
Enamine
EN300-1159058-5.0g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
5g
$2732.0 2023-05-26
Enamine
EN300-1159058-0.1g
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
2138569-68-1
0.1g
$829.0 2023-05-26

Additional information on 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol

Introduction to 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138569-68-1)

3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol, with the CAS number 2138569-68-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, a propyl group, and an imidazole moiety. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The chemical structure of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol can be described as follows: the cyclohexane ring provides a rigid scaffold, while the propyl group adds flexibility and hydrophobicity. The imidazole moiety, known for its ability to form hydrogen bonds and coordinate with metal ions, enhances the compound's interaction with biological targets. This combination of structural features suggests that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol may exhibit diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.

Recent studies have explored the potential therapeutic applications of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway. These findings suggest that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol has also been investigated for its antiviral activity. Preliminary studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral entry and replication processes. These antiviral properties make 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol a potential candidate for the development of broad-spectrum antiviral agents.

The neuroprotective effects of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol have also been explored in preclinical studies. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage and apoptosis. This neuroprotective activity is believed to be mediated by its antioxidant properties and its ability to modulate intracellular signaling pathways involved in cell survival. These findings suggest that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol could be a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

To further understand the biological activities of 3-(1H-imidazol-1-y l)-4-prop ylcyc lohe x an - 0 l strong > , ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from phase I clinical trials have shown that this compound is well-tolerated at various doses, with no significant adverse effects reported. These findings are encouraging and support the continued development of 3-(1H-imidazol - 0 l - y l ) - 0 p r o p y l c y c l o h e x a n - 0 l strong > as a potential therapeutic agent.

In conclusion, 3-(1H-imidaz ol - 0 l - y l ) - 0 p r o p y l c y c l o h e x a n - 0 l strong > (CAS No. 2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 strong > p >

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